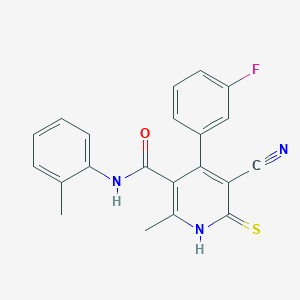
5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
Vue d'ensemble
Description
5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes cyano, fluorophenyl, methyl, and sulfanylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: Introduction of the cyano group through nitration followed by reduction.
Aromatic Substitution: Incorporation of the fluorophenyl group via aromatic substitution reactions.
Cyclization: Formation of the dihydropyridine ring through cyclization reactions.
Sulfur Introduction: Addition of the sulfanylidene group using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.
Reduction: Reduction of the cyano group to amine.
Substitution: Aromatic substitution reactions involving the fluorophenyl group.
Hydrolysis: Hydrolysis of the carboxamide group to carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles.
Hydrolysis Conditions: Acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, substituted aromatics, and carboxylic acids.
Applications De Recherche Scientifique
5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Gene Expression: Influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-FLUOROPHENYL)-2-METHYL-6-SULFANYLIDENE-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
5-CYANO-4-(3-FLUOROPHENYL)-2-METHYL-N-(2-METHYLPHENYL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-6-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-12-6-3-4-9-17(12)25-20(26)18-13(2)24-21(27)16(11-23)19(18)14-7-5-8-15(22)10-14/h3-10H,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVXHBAWMODLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)C(=C2C3=CC(=CC=C3)F)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-3-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3604040.png)
![3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3604045.png)
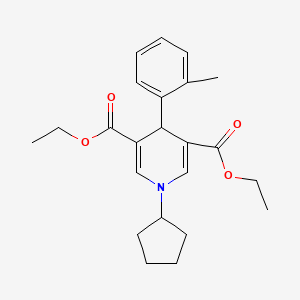
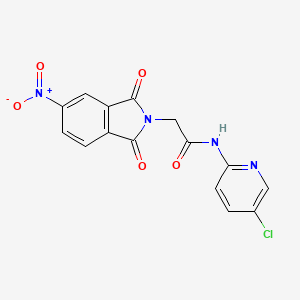

![methyl 3-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B3604088.png)
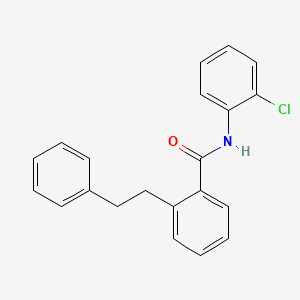
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B3604097.png)
![2-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3604105.png)
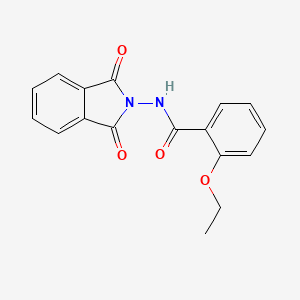
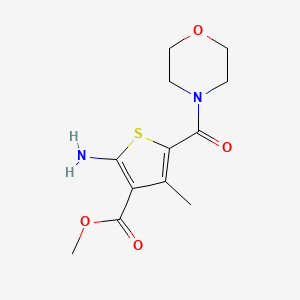
![2-({3-[(5-bromo-2-furoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3604132.png)
![methyl 2-[(3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoyl)amino]benzoate](/img/structure/B3604133.png)
![4-fluoro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3604145.png)
